Ifetroban - 143443-90-7

Ifetroban

Catalog Number: EVT-270468
CAS Number: 143443-90-7
Molecular Formula: C25H32N2O5
Molecular Weight: 440.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Ifetroban is a monocarboxylic acid and a member of benzenes.
Ifetroban has been used in trials studying the treatment of Skin Diseases, Autoimmune Diseases, Pathologic Processes, Scleroderma, Limited, and Scleroderma, Diffuse, among others.
Ifetroban is an orally bioavailable thromboxane (TxA2) and prostaglandin H2 (PGH2) (TP) receptor antagonist, with anti-thrombotic, anti-hypertensive, anti-asthmatic and potential anti-metastatic activities. Upon administration, ifetroban targets and binds to TxA2 and PGH2 receptors, thereby preventing the activity of both TxA2 and PGH2 and disrupting their downstream signaling pathways. This prevents platelet activation, aggregation and thrombosis. It also prevents vascular constriction and causes vasodilation. In addition, as cancer cells use platelets to metastasize to different parts of the body, ifetroban can reduce the stickiness of the platelets and prevent metastasis. TxA2 causes vascular contraction and platelet activation.
Overview

Ifetroban is a synthetic compound classified as a thromboxane A2 and prostaglandin H2 receptor antagonist. It is primarily used in the treatment of various cardiovascular conditions due to its ability to inhibit the effects of thromboxane A2, which is involved in platelet aggregation and vasoconstriction. Ifetroban has been studied for its efficacy in managing conditions such as hypertension and aspirin-exacerbated respiratory disease, showcasing its potential therapeutic benefits in clinical settings.

Synthesis Analysis

The synthesis of Ifetroban involves several chemical methodologies aimed at producing a compound with high purity and efficacy. Various studies have outlined different synthetic routes, emphasizing the importance of optimizing conditions for yield and purity. For example, a validated stability-indicating method for Ifetroban was developed using high-performance liquid chromatography (HPLC), which ensures that all possible degradation products are accounted for during synthesis and analysis .

Technical Details

  • Mobile Phase Composition: A mixture of 0.1 mM phosphate buffer (pH 3.0) and acetonitrile (65:35 v/v).
  • Flow Rate: 1 ml/min.
  • Detection Wavelength: 215 nm.
  • Sample Preparation: Standard solutions were prepared by dissolving Ifetroban in the mobile phase to achieve concentrations suitable for analysis.
Molecular Structure Analysis

Ifetroban's molecular structure is characterized by its unique arrangement of atoms that facilitate its interaction with thromboxane receptors. The compound's chemical formula is C20_{20}H24_{24}O4_{4}S, indicating the presence of sulfur in its structure, which plays a critical role in its pharmacological activity.

Structure Data

  • Molecular Weight: Approximately 364.47 g/mol.
  • Structural Features: The compound contains a cyclopentane ring and several functional groups that contribute to its receptor-binding capabilities.
Chemical Reactions Analysis

Ifetroban undergoes various chemical reactions that are essential for its pharmacological activity. The primary reaction involves binding to thromboxane A2 receptors, inhibiting their activation by endogenous ligands. This inhibition leads to vasodilation and reduced platelet aggregation.

Technical Details

  • Receptor Binding: Ifetroban competes with thromboxane A2 for binding sites on the TP receptor, effectively blocking its action.
  • Degradation Pathways: Stability studies indicate that Ifetroban can degrade under certain conditions, necessitating robust analytical methods to monitor these changes .
Mechanism of Action

The mechanism by which Ifetroban exerts its effects involves several biochemical pathways:

  1. Inhibition of Thromboxane A2: By antagonizing the thromboxane A2 receptor, Ifetroban reduces vasoconstriction and platelet aggregation.
  2. Eicosanoid Homeostasis: It plays a role in maintaining eicosanoid balance within the body, particularly in conditions exacerbated by aspirin sensitivity .
  3. Vascular Relaxation: Animal studies demonstrate that Ifetroban induces relaxation in isolated vascular tissues, contributing to its antihypertensive effects .
Physical and Chemical Properties Analysis

Ifetroban exhibits distinct physical and chemical properties that influence its behavior in biological systems:

  • Solubility: Generally soluble in organic solvents; solubility in water is limited.
  • Stability: Sensitive to light and heat; requires specific storage conditions to maintain integrity.
  • pH Sensitivity: Optimal activity observed at slightly acidic pH levels.
Applications

Ifetroban has several scientific applications, particularly in pharmacology and clinical medicine:

  • Cardiovascular Treatments: Used to manage conditions linked with thromboxane A2 overactivity, such as hypertension.
  • Respiratory Diseases: Investigated for efficacy in treating aspirin-exacerbated respiratory disease by alleviating symptoms associated with eicosanoid imbalance .
  • Research Tool: Utilized in various experimental models to study thromboxane signaling pathways and their implications in cardiovascular health.
Introduction to Ifetroban: Historical Development and Rationale for Research Focus

Origin and Discovery as a Thromboxane A2/Prostaglandin H2 Receptor Antagonist

Ifetroban emerged in the early 1990s as a selective competitive antagonist targeting the thromboxane A₂/prostaglandin H₂ (TxA₂/PGH₂) receptor, representing a novel pharmacological strategy to counteract the pathophysiological effects of thromboxane signaling. Unlike thromboxane synthase inhibitors that risked prostaglandin H₂ accumulation and receptor activation, or cyclooxygenase inhibitors like aspirin that non-selectively blocked all prostaglandin production, ifetroban was designed to specifically block the final common pathway of TxA₂/PGH₂ signaling without affecting the synthesis of other prostanoids [1] [5]. This mechanism offered a significant therapeutic advantage by preventing the vasoconstrictive and platelet-activating effects of both TxA₂ and its precursor PGH₂ while preserving the beneficial effects of prostacyclin and other vasodilatory prostaglandins [5].

The molecular design of ifetroban capitalized on key structural features enabling high-affinity binding to the TxA₂ receptor with remarkably slow dissociation kinetics. This distinctive pharmacological profile resulted in functional non-competitive antagonism despite its classification as a competitive inhibitor, effectively creating prolonged receptor blockade even in the presence of high agonist concentrations [5] [10]. Preclinical investigations demonstrated ifetroban's efficacy across diverse pathophysiological conditions mediated by thromboxane overactivation, including myocardial ischemia, hypertension, stroke models, and thrombosis [1] [10]. Its ability to relax pre-contracted vascular tissue and inhibit platelet aggregation positioned it as a promising cardiovascular therapeutic candidate [1].

Table 1: Key Pharmacological Properties of Ifetroban

PropertyCharacteristicSignificance
TargetThromboxane A₂/Prostaglandin H₂ (TP) receptorSpecific blockade of vasoconstrictive and prothrombotic signaling pathway
MechanismCompetitive antagonist with slow dissociation kineticsFunctional non-competitive antagonism despite competitive binding
SelectivityHigh specificity for TP receptorDoes not affect synthesis of other prostanoids (e.g., prostacyclin)
Physiological EffectsVasodilation, inhibition of platelet aggregation, anti-fibrotic activityAddresses multiple pathological processes in cardiovascular and fibrotic diseases
AdministrationOral bioavailabilitySuitable for chronic therapy in progressive disorders

Transition from Cardiovascular Indications to Rare Disease Therapeutics

The therapeutic development trajectory of ifetroban underwent a significant strategic shift in the 2010s, pivoting from broad cardiovascular applications toward niche rare diseases with high unmet medical needs. This transition was driven by both clinical and commercial considerations: while early-phase cardiovascular trials demonstrated pharmacological activity, the competitive landscape for common cardiac conditions offered limited differentiation opportunities. Simultaneously, emerging research implicated thromboxane pathway overactivation in the pathophysiology of fibrotic processes and cardiac complications in rare musculoskeletal disorders [7] [9].

The most promising repurposing avenue emerged in Duchenne Muscular Dystrophy (DMD)-associated cardiomyopathy, where thromboxane signaling was identified as a key mediator of myocardial fibrosis, inflammation, and progressive ventricular dysfunction. Preclinical models demonstrated that ifetroban reduced cardiac fibrosis and improved function in dystrophin-deficient hearts, providing mechanistic rationale for human studies [6] [7]. This biological insight converged with critical unmet need—cardiomyopathy represents the leading cause of mortality in DMD patients, with no approved therapies specifically targeting the underlying cardiac pathology [6].

Cumberland Pharmaceuticals spearheaded this repurposing effort, securing FDA Orphan Drug Designation and Rare Pediatric Disease Designation for ifetroban in DMD cardiomyopathy. The FIGHT DMD trial (NCT03340675), funded through an FDA Office of Orphan Products Development grant, became the first successful Phase 2 study specifically targeting cardiac complications in DMD [2] [4]. This randomized, double-blind, placebo-controlled 12-month study demonstrated that high-dose ifetroban (300 mg/day) produced a clinically meaningful 3.3% absolute improvement in left ventricular ejection fraction (LVEF) compared to placebo, with treated patients showing a 1.8% increase versus a 1.5% decline in the placebo group [2] [6]. When compared with propensity-matched natural history controls, the therapeutic benefit expanded to a 5.4% improvement in LVEF—a substantial effect size in a relentlessly progressive condition [6] [7].

Beyond functional improvement, biomarker evidence substantiated ifetroban's cardioprotective mechanism. Treatment significantly reduced circulating levels of cardiac damage markers (NT-proBNP and cardiac troponin I) that typically increase with DMD progression, while placebo-treated patients showed the expected biomarker elevations [7]. The pharmacokinetic profile in DMD patients supported the 300 mg daily dosing, achieving therapeutic plasma concentrations without evidence of accumulation [7]. The convergence of functional, biomarker, and pharmacokinetic evidence positions ifetroban as a potential first-in-class therapy specifically targeting DMD cardiomyopathy.

Table 2: Key Findings from FIGHT DMD Phase 2 Trial (NCT03340675)

ParameterHigh-Dose Ifetroban (300mg/day)Placebo GroupNatural History ControlsSignificance
LVEF Change (12 months)+1.8%-1.5%-3.6%3.3% absolute benefit vs placebo; 5.4% vs controls
Cardiac BiomarkersReduction in NT-proBNP & troponin IIncrease in both markersProgressive elevationIndicates reduction in ongoing myocardial injury
Treatment Continuation100% of patients continued to OLEN/AN/ADemonstrates perceived benefit and tolerability
Safety ProfileNo serious drug-related adverse eventsComparable to placeboN/ASupports chronic administration in fragile population

Academic and Industry Collaborations in Repurposing Strategies

The translational journey of ifetroban from discontinued cardiovascular candidate to promising rare disease therapeutic exemplifies the transformative potential of strategic collaborations between academia, industry, patient advocacy groups, and regulatory support mechanisms. The repurposing pipeline was activated when academic researchers at Vanderbilt University identified the therapeutic potential of thromboxane inhibition in DMD cardiomyopathy through rigorous preclinical investigations [7]. This foundational science attracted Cumberland Pharmaceuticals, which provided industry-scale development capabilities, regulatory expertise, and manufacturing resources to advance clinical evaluation [4] [7].

A distinctive feature of this collaboration was the early and substantive integration of patient advocacy organizations. FIGHTDMD, a community-based foundation, co-funded critical preclinical studies at Vanderbilt's Monroe Carell Jr. Children's Hospital, creating the evidence base necessary for competitive grant applications [7]. Parent Project Muscular Dystrophy (PPMD) provided strategic trial design input, patient recruitment support, and dissemination of results through their conference platforms [4] [6]. This multi-stakeholder approach proved instrumental in securing FDA Orphan Products Development grant funding—a rare instance of public funding supporting industry-sponsored drug development for an ultra-rare condition [2] [7].

The regulatory innovation extended beyond funding, with the FDA granting both Orphan Drug Designation and Rare Pediatric Disease Designation, creating additional development incentives and potential priority review pathways [4] [7]. Cumberland further fortified the program with patent protection specifically addressing DMD cardiomyopathy, securing commercial viability despite the small patient population [7].

This model reflects broader trends in drug repurposing captured at the 2025 International Drug Repurposing Conference, where initiatives like REMEDi4ALL were highlighted as platforms for "transversal collaboration" across stakeholders [3]. REMEDi4ALL's Concierge service has engaged with 190 repurposing projects globally, providing triage support and facilitating connections between academic discoveries and development resources [3]. Such collaborative frameworks address the "valley of death" in repurposing, where promising compounds languish without development partnerships. As articulated by conference speakers, successful repurposing requires "team sport" dynamics that strategically integrate academic target discovery, industry development capabilities, regulatory flexibility, and patient community engagement [3] [8].

Table 3: Collaborative Framework Enabling Ifetroban Repurposing

StakeholderContributionImpact
Academic InstitutionsPreclinical target validation in DMD models; trial design expertiseGenerated mechanistic rationale for clinical investigation
Pharmaceutical SponsorClinical development operations; regulatory strategy; manufacturing; IP managementProvided resources and expertise for efficient trial execution and future commercialization
Patient Advocacy GroupsPreclinical co-funding; patient recruitment; regulatory advocacy; disseminationAccelerated study enrollment; ensured patient perspective informed trial design
Regulatory AgenciesOrphan Drug & RPD designations; grant funding; development pathway guidanceCreated viable development economics; provided non-dilutive funding; enabled efficient development
Research ConsortiaMethodological frameworks for repurposing; cross-sector networking opportunitiesFacilitated knowledge transfer and collaboration models applicable across multiple repurposing programs

Properties

CAS Number

143443-90-7

Product Name

Ifetroban

IUPAC Name

3-[2-[[(1S,2R,3S,4R)-3-[4-(pentylcarbamoyl)-1,3-oxazol-2-yl]-7-oxabicyclo[2.2.1]heptan-2-yl]methyl]phenyl]propanoic acid

Molecular Formula

C25H32N2O5

Molecular Weight

440.5 g/mol

InChI

InChI=1S/C25H32N2O5/c1-2-3-6-13-26-24(30)19-15-31-25(27-19)23-18(20-10-11-21(23)32-20)14-17-8-5-4-7-16(17)9-12-22(28)29/h4-5,7-8,15,18,20-21,23H,2-3,6,9-14H2,1H3,(H,26,30)(H,28,29)/t18-,20-,21+,23-/m0/s1

InChI Key

BBPRUNPUJIUXSE-DXKRWKNPSA-N

SMILES

CCCCCNC(=O)C1=COC(=N1)C2C3CCC(C2CC4=CC=CC=C4CCC(=O)O)O3

Solubility

Soluble in DMSO

Synonyms

Ifetroban; BMS 180291-02; BMS-180291; BMS180291; Ifetroban [USAN:INN].

Canonical SMILES

CCCCCNC(=O)C1=COC(=N1)C2C3CCC(C2CC4=CC=CC=C4CCC(=O)O)O3

Isomeric SMILES

CCCCCNC(=O)C1=COC(=N1)[C@@H]2[C@H]3CC[C@@H]([C@@H]2CC4=CC=CC=C4CCC(=O)O)O3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.